Ethyl 6-(diethylphosphono)hexanoate

Description

BenchChem offers high-quality Ethyl 6-(diethylphosphono)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(diethylphosphono)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

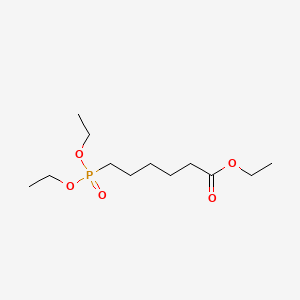

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-diethoxyphosphorylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25O5P/c1-4-15-12(13)10-8-7-9-11-18(14,16-5-2)17-6-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXDHFXPPUPIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345676 | |

| Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-29-6 | |

| Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-(diethylphosphono)hexanoate CAS number 54965-29-6 properties

An In-Depth Technical Guide to Ethyl 6-(diethylphosphono)hexanoate (CAS: 54965-29-6): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 6-(diethylphosphono)hexanoate, a versatile bifunctional reagent crucial for modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanistic behavior, and practical applications, with a focus on the scientific rationale behind its use.

Introduction

Ethyl 6-(diethylphosphono)hexanoate, CAS Number 54965-29-6, is a phosphonate ester recognized primarily for its role as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Its structure is unique in that it combines a reactive phosphonate moiety with a terminal ethyl ester group, connected by a six-carbon aliphatic chain. This bifunctional nature allows for a two-pronged synthetic strategy: the phosphonate enables the stereoselective formation of carbon-carbon double bonds, while the ester provides a handle for subsequent chemical modifications. These characteristics make it an invaluable building block in the multi-step synthesis of complex molecules, including natural products, signaling lipids, and functionalized linkers for advanced pharmaceutical constructs.

Part 1: Physicochemical and Spectroscopic Properties

The utility of a reagent begins with a thorough understanding of its physical and chemical characteristics. Ethyl 6-(diethylphosphono)hexanoate is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized below.

Physicochemical Data Table

| Property | Value | Reference(s) |

| CAS Number | 54965-29-6 | |

| Molecular Formula | C₁₂H₂₅O₅P | |

| Molecular Weight | 280.30 g/mol | |

| IUPAC Name | Ethyl 6-(diethoxyphosphoryl)hexanoate | N/A |

| Synonym(s) | 6-(Diethylphosphono)-hexanoic acid ethyl ester | |

| Appearance | Liquid | |

| Density | 1.040 g/mL at 25 °C | |

| Boiling Point | 114-118 °C at 0.3 mmHg | |

| Refractive Index (n20/D) | 1.441 | |

| Flash Point | > 110 °C (> 230 °F) - Closed Cup |

Spectroscopic Profile

While publicly available, high-resolution spectra are limited, the structural features of Ethyl 6-(diethylphosphono)hexanoate give rise to a predictable and distinct spectroscopic signature. Free spectra are available for viewing on select databases.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by several key multiplets. The two ethyl groups (one from the ester, one from the phosphonate) will show overlapping triplets around 1.2-1.4 ppm (CH₃) and quartets around 4.0-4.2 ppm (OCH₂). The methylene group adjacent to the ester carbonyl (C2-H) is expected around 2.3 ppm as a triplet. The methylene group alpha to the phosphorus atom (C6-H) will appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the phosphorus nucleus. The remaining methylene protons of the aliphatic chain will appear as complex multiplets in the 1.3-1.8 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a carbonyl signal from the ester at ~173 ppm. The carbons of the ethoxy groups will appear at ~60 ppm (OCH₂) and ~14 ppm (CH₃). The methylene carbon bonded to phosphorus will be split into a doublet with a large ¹J(C-P) coupling constant.

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): The ³¹P NMR spectrum provides a definitive signal for the phosphonate group, typically appearing as a singlet in a proton-decoupled spectrum in the range of +25 to +30 ppm relative to phosphoric acid.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching band for the ester at approximately 1735 cm⁻¹. A prominent P=O stretch will be visible around 1250 cm⁻¹, and C-O stretches will appear in the 1020-1050 cm⁻¹ region. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Part 2: Synthesis and Mechanism of Action

Synthesis of the Reagent: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing phosphonate esters like Ethyl 6-(diethylphosphono)hexanoate is the Michaelis-Arbuzov reaction.[3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (ethyl 6-bromohexanoate). The reaction proceeds via an Sɴ2 mechanism to form a phosphonium intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.

The choice of triethyl phosphite is strategic; it serves as both the phosphorus source and, upon reaction, generates the desired diethyl phosphonate moiety. The starting material, ethyl 6-bromohexanoate, can be readily prepared from 6-bromohexanoic acid or by ring-opening of ε-caprolactone followed by bromination.

Caption: The Michaelis-Arbuzov reaction pathway.

-

Setup: A round-bottom flask is charged with ethyl 6-bromohexanoate (1.0 equiv). The flask is equipped with a reflux condenser and placed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are preferred for optimal results.

-

Reagent Addition: Triethyl phosphite (1.1 to 1.5 equiv) is added to the flask. Using a slight excess of the phosphite ensures complete conversion of the alkyl halide.

-

Reaction: The mixture is heated to 120-150 °C with stirring. The reaction progress can be monitored by TLC or ³¹P NMR. The reaction is typically complete within 4-12 hours.

-

Workup & Purification: After cooling, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield Ethyl 6-(diethylphosphono)hexanoate as a clear liquid. The high boiling point of the product allows for easy separation from more volatile impurities.

Mechanism of Action: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of Ethyl 6-(diethylphosphono)hexanoate lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the classical Wittig reaction for several reasons.[5] The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than a Wittig ylide, allowing it to react efficiently with a wider range of aldehydes and ketones, including those prone to enolization.[6] Furthermore, the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying product purification.[5]

The reaction mechanism proceeds in distinct steps:

-

Deprotonation: A strong base (e.g., NaH, NaOEt, K₂CO₃) abstracts the acidic proton alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion.[1][7] The choice of base and solvent is critical for controlling reactivity and stereoselectivity.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[1]

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to form a new carbon-carbon double bond (the alkene) and a stable dialkyl phosphate salt. This elimination step is typically irreversible.

Crucially, the HWE reaction with stabilized phosphonates like the topic compound overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[1]

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Part 3: Applications in Research and Development

The bifunctional nature of Ethyl 6-(diethylphosphono)hexanoate makes it a powerful tool for constructing complex molecular architectures.

-

Synthesis of Bioactive Lipids: The reagent can be used to synthesize long-chain unsaturated fatty acid esters, which are precursors to various signaling molecules, pheromones, and specialty polymers.

-

Linker Synthesis for Drug Conjugates: In drug development, particularly for Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), specific linkers are required. The HWE reaction can install an alkene of defined geometry, and the terminal ester can be hydrolyzed to a carboxylic acid for conjugation to a protein or another small molecule.

Experimental Protocol: A Representative HWE Reaction

This protocol describes a typical procedure for the reaction of Ethyl 6-(diethylphosphono)hexanoate with benzaldehyde as a model substrate.

Objective: To synthesize Ethyl (E)-8-phenyl-oct-7-enoate.

-

Preparation (Justification): A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) is added via syringe. Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water.

-

Base Addition (Justification): Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) is carefully weighed and added to the flask. NaH is an effective, non-nucleophilic base for generating the carbanion. The mineral oil is removed by washing with anhydrous hexanes before adding the solvent.

-

Carbanion Formation (Justification): Ethyl 6-(diethylphosphono)hexanoate (1.0 equiv) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour. Evolution of hydrogen gas indicates the formation of the anion. The slow addition at low temperature helps to control the exothermic deprotonation.

-

Aldehyde Addition (Justification): The reaction mixture is cooled back to 0 °C, and benzaldehyde (1.05 equiv) in anhydrous THF is added dropwise. The reaction is monitored by TLC. Maintaining a low temperature minimizes potential side reactions.

-

Quenching and Workup (Justification): Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The aqueous workup removes the water-soluble phosphate byproduct and other inorganic salts.

-

Purification (Justification): The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure (E)-alkene product. Chromatography is necessary to remove any unreacted starting materials and non-polar byproducts.

Caption: Experimental workflow for a model HWE reaction.

Part 4: Safety, Handling, and Storage

As a matter of professional practice, all chemicals must be handled with care, adhering to established safety protocols.

-

Hazard Identification: Ethyl 6-(diethylphosphono)hexanoate is classified as a combustible liquid. It may cause skin and eye irritation upon contact. Organophosphonates as a class should be handled with caution, avoiding inhalation of vapors or aerosols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this reagent.[8] All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with strong oxidizing agents and strong reducing agents. Prevent spills from entering drains. In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for proper disposal.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Conclusion

Ethyl 6-(diethylphosphono)hexanoate is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its reliable performance in the Horner-Wadsworth-Emmons reaction to generate (E)-alkenes, combined with the synthetic potential of its terminal ester group, provides a robust platform for the construction of complex and functionally diverse molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe implementation in research and development settings.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

SpectraBase. Ethyl 6-(diethylphosphono)hexanoate. [Link]

-

Organic Syntheses. PREPARATION OF DIETHYL (PHENYLETHYNYL)PHOSPHONATE. (Note: Provides a detailed procedure for a related phosphonate synthesis). [Link]

-

Wang, Z. et al. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]

-

Organic Syntheses. PREPARATION OF A HORNER-WADSWORTH-EMMONS REAGENT. [Link]

-

Chem-Station. Michaelis-Arbuzov Reaction. [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. fishersci.com [fishersci.com]

Ethyl 6-(diethylphosphono)hexanoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-(diethylphosphono)hexanoate

Introduction

Ethyl 6-(diethylphosphono)hexanoate is a pivotal organophosphorus compound, primarily recognized for its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] This reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, predominantly with an (E)-configuration.[1][4] The utility of this phosphonate reagent lies in its bifunctional nature, possessing a phosphonate moiety for olefination and an ester group that can be further manipulated, making it a valuable building block in the synthesis of complex molecules, natural products, and functional materials.

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis of Ethyl 6-(diethylphosphono)hexanoate via the Michaelis-Arbuzov reaction, outlining robust protocols for its characterization, and discussing its principal application in olefination chemistry. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient method for preparing phosphonate esters like Ethyl 6-(diethylphosphono)hexanoate is the Michaelis-Arbuzov reaction.[5][6][7][8][9] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[6][8][9]

Reaction Principle and Mechanism

The Michaelis-Arbuzov reaction is a two-step process initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of an ethyl 6-halohexanoate (typically bromo- or iodo- for higher reactivity).[5][8] This Sɴ2 attack forms a quasi-stable trialkoxyphosphonium salt intermediate.[5][8]

In the second step, the displaced halide anion performs another Sɴ2 attack, dealkylating one of the ethyl groups from the phosphonium salt.[8] This results in the formation of the stable pentavalent phosphonate ester and a volatile ethyl halide byproduct (e.g., ethyl bromide), which can be easily removed from the reaction mixture. The reaction is typically driven to completion by heating, which facilitates both the initial Sɴ2 attack and the subsequent dealkylation.[6]

Experimental Protocol: Synthesis

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

Ethyl 6-bromohexanoate

-

Triethyl phosphite

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Reagent Addition: Charge the flask with ethyl 6-bromohexanoate (1.0 eq). Add triethyl phosphite (1.1 - 1.5 eq). Using a slight excess of the phosphite ensures complete conversion of the alkyl halide.

-

Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. The reaction is typically exothermic, and the temperature should be controlled. Monitor the reaction progress by observing the distillation of the ethyl bromide byproduct, which has a boiling point of 38 °C. The reaction is generally complete within 4-8 hours.

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove any excess triethyl phosphite and other volatile impurities by vacuum distillation.

-

The desired product, Ethyl 6-(diethylphosphono)hexanoate, is a high-boiling liquid and can be purified by fractional distillation under high vacuum (e.g., 114-118 °C at 0.3 mmHg).

-

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 6-(diethylphosphono)hexanoate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₅O₅P[10] |

| Molecular Weight | 280.30 g/mol [10] |

| Appearance | Liquid |

| Boiling Point | 114-118 °C / 0.3 mmHg |

| Density | 1.040 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.441 |

Spectroscopic Data

The structure is unequivocally confirmed using a combination of NMR, IR, and Mass Spectrometry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the proton environments. Key signals include a triplet for the methyl protons of the ethyl ester, a quartet for the corresponding methylene protons, and complex multiplets for the methylene groups of the hexanoate chain. The diethyl phosphonate group presents as a triplet for the methyl protons and a doublet of quartets for the methylene protons due to coupling with both the adjacent methyl protons and the phosphorus atom.

-

³¹P NMR: Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds.[11] A single resonance is expected for Ethyl 6-(diethylphosphono)hexanoate. In a proton-decoupled spectrum, this appears as a sharp singlet.[11] The chemical shift for diethyl phosphonates typically falls within a characteristic range, providing strong evidence for the presence of the phosphonate moiety.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyl chain, and the carbons of the ethoxy groups attached to the phosphorus and the carbonyl group.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[13][14]

-

P=O Stretch: A strong, characteristic absorption band is expected around 1250 cm⁻¹, indicative of the phosphoryl group.

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ corresponds to the carbonyl group of the ethyl ester.[15][16]

-

P-O-C Stretch: Absorptions in the region of 1020-1050 cm⁻¹ are characteristic of the P-O-C single bonds.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[17][18][19][20]

-

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound (m/z = 280.30).

-

Fragmentation: Common fragmentation patterns for phosphonates can help in structural elucidation.

| Characterization Data Summary | |

| Technique | Expected Signal / Value |

| ¹H NMR (CDCl₃, ppm) | δ ~4.1 (q, 2H, -COOCH₂CH₃), δ ~4.0 (dq, 4H, -P(O)(OCH₂CH₃)₂), δ ~2.3 (t, 2H, -CH₂COO-), δ ~1.2-1.8 (m, 14H, alkyl chain and methyls) |

| ³¹P NMR (CDCl₃, ppm) | δ ~30-32 (s) relative to 85% H₃PO₄ |

| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O), ~1250 (P=O), ~1030 (P-O-C) |

| MS (m/z) | 280 [M]⁺ |

Part 3: Application in the Horner-Wadsworth-Emmons Reaction

The primary utility of Ethyl 6-(diethylphosphono)hexanoate is its application as a stabilized ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][21] This reaction offers significant advantages over the classical Wittig reaction, including the high (E)-selectivity and the ease of removal of the water-soluble phosphate byproduct.[3][4]

HWE Reaction Mechanism Overview

-

Deprotonation: The process begins with the deprotonation of the carbon alpha to the phosphonate group using a suitable base (e.g., NaH, NaOEt, BuLi) to form a nucleophilic phosphonate carbanion.[3][4]

-

Nucleophilic Addition: The carbanion then attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[21]

-

Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered oxaphosphetane ring.[2][21]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble diethyl phosphate salt, which is easily removed during aqueous workup.[3][4] The stereochemical outcome is generally controlled during the formation of the oxaphosphetane, with steric interactions favoring the pathway that leads to the (E)-alkene.[2][4]

Conclusion

Ethyl 6-(diethylphosphono)hexanoate is a versatile and valuable reagent in organic synthesis. Its straightforward preparation via the robust Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for the stereoselective synthesis of functionalized (E)-alkenes. The detailed synthetic and characterization protocols provided in this guide offer researchers a solid foundation for the successful preparation and application of this compound in their synthetic endeavors.

References

- Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (n.d.). NIH.

-

Siddall, III, T. H., & Wilhite, R. N. (1963). INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS. OSTI.GOV. Retrieved from [Link]

-

The Mass Spectra of Some Organophosphorus Pesticide Compounds. (n.d.). Academic.oup.com. Retrieved from [Link]

-

Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. (1987). Taylor & Francis. Retrieved from [Link]

-

Mass Spectra of Some Organophosphorus Pesticide Compounds. (2020). Oxford Academic. Retrieved from [Link]

-

Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. (2021). PubMed Central. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). University of Warwick. Retrieved from [Link]

-

THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. (1958). Canadian Science Publishing. Retrieved from [Link]

-

¹H NMR spectra before and after conversion of the phosphonate ester... (n.d.). ResearchGate. Retrieved from [Link]

-

Horton, C. A., & White, J. C. (1961). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. OSTI.GOV. Retrieved from [Link]

-

Supporting Information. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Supporting Information. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019). RSC Publishing. Retrieved from [Link]

-

31 P NMR spectrum of phosphate esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. (2008). PubMed. Retrieved from [Link]

-

Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or... (n.d.). ResearchGate. Retrieved from [Link]

-

Ethylphosphonic acid, diethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. Retrieved from [Link]

-

Phosphoric acid, octadecyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. (2022). Swansea University. Retrieved from [Link]

-

NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Ethyl 6-(diethylphosphono)hexanoate. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of ethyl hexanoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Ethyl 6-(diethylphosphono)hexanoate. (n.d.). Amerigo Scientific. Retrieved from [Link]

- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents.

-

Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). (n.d.). ResearchGate. Retrieved from [Link]

-

Dissipation of Diethyl Aminoethyl Hexanoate (DA-6) Residues in Pakchoi, Cotton Crops and Soil. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis of ethyl 6-acetoxy-hexanoate. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Ethyl 6-(diethylphosphono)hexanoate - Amerigo Scientific [amerigoscientific.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (Technical Report) | OSTI.GOV [osti.gov]

- 14. INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS (Journal Article) | OSTI.GOV [osti.gov]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

- 21. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 6-(diethylphosphono)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-(diethylphosphono)hexanoate is a versatile synthetic intermediate, notably utilized as a reagent in the Horner-Wadsworth-Emmons olefination reaction to introduce six-carbon chains into molecules. Its bifunctional nature, possessing both an ester and a phosphonate group, makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 6-(diethylphosphono)hexanoate, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing its NMR properties.

Molecular Structure and NMR-Active Nuclei

The molecular structure of Ethyl 6-(diethylphosphono)hexanoate, with the systematic numbering of the carbon backbone, is presented below. The molecule contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra. The presence of phosphorus (³¹P) further influences the spectra through heteronuclear coupling.

Caption: Molecular structure of Ethyl 6-(diethylphosphono)hexanoate.

¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 6-(diethylphosphono)hexanoate provides a wealth of information regarding the electronic environment of the protons in the molecule. The spectrum is characterized by distinct multiplets corresponding to the ethyl ester and diethyl phosphonate moieties, as well as the hexanoate backbone. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6-(diethylphosphono)hexanoate in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

| H-8 | ~1.25 | t | 3H | J(H-8, H-7) ≈ 7.1 | -O-CH₂-CH₃ |

| H-3, H-4, H-5 | ~1.30-1.75 | m | 6H | -CH₂-CH₂ -CH₂ -CH₂ -CH₂- | |

| H-10, H-12 | ~1.33 | t | 6H | J(H-10, H-9) ≈ 7.0, J(H-12, H-11) ≈ 7.0 | P-O-CH₂-CH₃ |

| H-6 | ~1.78 | m | 2H | -CH₂-CH₂ -P | |

| H-2 | ~2.29 | t | 2H | J(H-2, H-3) ≈ 7.5 | CH₂ -C(O)O- |

| H-7 | ~4.12 | q | 2H | J(H-7, H-8) ≈ 7.1 | -O-CH₂ -CH₃ |

| H-9, H-11 | ~4.10 | qd | 4H | J(H-9, H-10) ≈ 7.0, J(H-9, P) ≈ 7.0 | P-O-CH₂ -CH₃ |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

-

Ethyl Ester Group: The ethyl ester group gives rise to a characteristic triplet at approximately 1.25 ppm for the methyl protons (H-8) and a quartet at around 4.12 ppm for the methylene protons (H-7). The splitting pattern is a result of scalar coupling between the adjacent protons.

-

Diethyl Phosphonate Group: The two ethyl groups of the diethyl phosphonate moiety are equivalent. The methyl protons (H-10, H-12) appear as a triplet around 1.33 ppm, while the methylene protons (H-9, H-11) resonate as a quartet of doublets (or a more complex multiplet) around 4.10 ppm. The quartet arises from coupling to the adjacent methyl protons, and the doublet is due to coupling with the phosphorus nucleus (²J(H,P)).

-

Hexanoate Backbone: The methylene protons of the hexanoate chain (H-2 to H-6) produce a series of multiplets in the upfield region of the spectrum. The methylene group adjacent to the carbonyl (H-2) is the most deshielded and appears as a triplet around 2.29 ppm. The methylene group adjacent to the phosphorus atom (H-6) is also deshielded and is expected to show coupling to phosphorus (²J(H,P)), resulting in a multiplet around 1.78 ppm. The remaining methylene groups (H-3, H-4, H-5) will overlap in a complex multiplet between approximately 1.30 and 1.75 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of single peaks for each unique carbon environment.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-(diethylphosphono)hexanoate in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Coupling to ³¹P (J(C,P), Hz) | Assignment |

| C-8 | ~14.2 | -O-CH₂-C H₃ | |

| C-10, C-12 | ~16.4 | ³J(C,P) ≈ 6.0 | P-O-CH₂-C H₃ |

| C-4 | ~24.7 | ³J(C,P) ≈ 4.5 | -C H₂-CH₂-P |

| C-5 | ~25.1 | -CH₂-C H₂-CH₂-P | |

| C-6 | ~30.2 | ¹J(C,P) ≈ 140 | -C H₂-P |

| C-3 | ~34.2 | C H₂-C(O)O- | |

| C-7 | ~60.2 | -O-C H₂-CH₃ | |

| C-9, C-11 | ~61.5 | ²J(C,P) ≈ 6.5 | P-O-C H₂-CH₃ |

| C-1 | ~173.8 | -C (O)O- |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and established NMR principles. The coupling to phosphorus is a key diagnostic feature.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The most downfield signal in the spectrum, around 173.8 ppm, is assigned to the carbonyl carbon (C-1) of the ester group.

-

Carbons Bonded to Oxygen: The carbons directly attached to oxygen atoms (C-7, C-9, and C-11) appear in the region of 60-62 ppm. The methylene carbons of the diethyl phosphonate (C-9, C-11) will exhibit coupling to the phosphorus nucleus (²J(C,P)).

-

Alkyl Chain Carbons: The carbons of the hexanoate backbone and the ethyl groups resonate in the upfield region of the spectrum (14-35 ppm). A key feature is the large one-bond coupling constant (¹J(C,P)) expected for the carbon directly attached to the phosphorus atom (C-6), which is a definitive assignment tool. Two- and three-bond couplings to phosphorus are also observed for C-5 and C-4, respectively, with smaller coupling constants.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Ethyl 6-(diethylphosphono)hexanoate.

Materials:

-

Ethyl 6-(diethylphosphono)hexanoate

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Ethyl 6-(diethylphosphono)hexanoate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to at least 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Caption: Experimental workflow for NMR analysis.

Trustworthiness and Self-Validation

The interpretation of NMR spectra is a self-validating process when all data points are considered in concert. For Ethyl 6-(diethylphosphono)hexanoate, the following points ensure a high degree of confidence in the structural assignment:

-

Integration: The integral ratios in the ¹H NMR spectrum must correspond to the number of protons in each distinct environment.

-

Multiplicity: The splitting patterns (singlet, doublet, triplet, etc.) must be consistent with the number of neighboring protons as predicted by the n+1 rule.

-

Coupling Constants: The observation of specific P-H and P-C coupling constants provides definitive evidence for the proximity of these nuclei.

-

Correlation Spectroscopy: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 6-(diethylphosphono)hexanoate are rich in information and provide a definitive fingerprint of the molecule. A comprehensive understanding of the chemical shifts, multiplicities, and coupling constants, as outlined in this guide, is essential for any researcher working with this important synthetic reagent. By following the detailed experimental protocol and applying the principles of spectral interpretation, scientists can confidently verify the structure and purity of their material, ensuring the success of subsequent synthetic transformations.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von Phosphinoxiden mit α‐ständiger Carbonyl‐ oder Carboxylgruppe. Chemische Berichte, 92(10), 2499-2505.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

A Technical Guide to the Infrared and Mass Spectrometric Profile of Ethyl 6-(diethylphosphono)hexanoate

This in-depth technical guide provides a comprehensive analysis of the expected infrared (IR) and mass spectrometry (MS) data for Ethyl 6-(diethylphosphono)hexanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectral analysis to offer a robust framework for the characterization of this organophosphorus compound.

Introduction

Ethyl 6-(diethylphosphono)hexanoate is a molecule of interest in various synthetic applications, including as a precursor in Horner-Wadsworth-Emmons reactions. Accurate and thorough characterization of this compound is paramount for ensuring reaction success and purity of subsequent products. Infrared spectroscopy and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecule's functional groups and molecular weight, respectively. This guide will delve into the anticipated spectral features of Ethyl 6-(diethylphosphono)hexanoate, offering a predictive blueprint for its analytical profile.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of Ethyl 6-(diethylphosphono)hexanoate is presented below, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular Structure of Ethyl 6-(diethylphosphono)hexanoate.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 6-(diethylphosphono)hexanoate is expected to exhibit characteristic absorption bands corresponding to its ester and phosphonate moieties.

Predicted Infrared Absorption Data

The following table summarizes the predicted key IR absorption bands for Ethyl 6-(diethylphosphono)hexanoate, based on the analysis of structurally similar compounds and established correlation tables.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2960-2850 | Strong | C-H (Alkyl) | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1250 | Strong | P=O (Phosphonate) | Stretching |

| ~1160 | Strong | C-O (Ester) | Stretching |

| ~1050-1020 | Strong | P-O-C (Phosphonate) | Stretching |

Causality Behind Predictions:

-

C-H Stretching: The aliphatic chain of the hexanoate and the ethyl groups will give rise to strong C-H stretching vibrations in the 2960-2850 cm⁻¹ region, a hallmark of sp³ hybridized carbon-hydrogen bonds.[2]

-

C=O Stretching: The ester carbonyl group is expected to produce a very strong and sharp absorption band around 1735 cm⁻¹. This is a highly characteristic and reliable indicator of the ester functional group.[3][4]

-

P=O Stretching: The phosphoryl group (P=O) of the diethyl phosphonate is anticipated to show a strong absorption in the region of 1250 cm⁻¹. The exact position can be influenced by the electronic environment, but it is a prominent feature in the IR spectra of organophosphorus compounds.

-

C-O Stretching: The C-O single bond of the ester will exhibit a strong stretching vibration at approximately 1160 cm⁻¹.

-

P-O-C Stretching: The P-O-C linkages of the diethyl phosphonate group are expected to produce strong and broad absorption bands in the 1050-1020 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

A robust and straightforward method for obtaining the IR spectrum of liquid samples like Ethyl 6-(diethylphosphono)hexanoate is ATR-FTIR.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of Ethyl 6-(diethylphosphono)hexanoate directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Self-Validating System: The presence of the distinct and strong C=O and P=O stretching bands at their expected frequencies serves as an internal validation of the compound's identity. The absence of significant O-H bands (around 3200-3600 cm⁻¹) would confirm the absence of hydrolyzed starting materials or products.

Part 2: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data

For Ethyl 6-(diethylphosphono)hexanoate (Molecular Formula: C₁₂H₂₅O₅P, Molecular Weight: 280.30 g/mol ), the following mass spectrometric features are anticipated, particularly under electron ionization (EI) conditions.[5]

| m/z | Proposed Fragment Ion |

| 280 | [M]⁺ (Molecular Ion) |

| 251 | [M - C₂H₅]⁺ |

| 235 | [M - OC₂H₅]⁺ |

| 143 | [M - P(O)(OC₂H₅)₂]⁺ |

| 138 | [P(O)(OC₂H₅)₂]⁺ |

| 110 | [HP(O)(OC₂H₅)]⁺ |

| 81 | [HP(O)OH]⁺ |

Causality Behind Fragmentation Predictions:

The fragmentation of Ethyl 6-(diethylphosphono)hexanoate is expected to be driven by the lability of the ester and phosphonate groups.

-

Molecular Ion: The molecular ion peak at m/z 280 should be observable, although its intensity may vary depending on the ionization method.

-

Loss of Ethyl Group: Cleavage of an ethyl radical from one of the phosphonate ethoxy groups would result in a fragment at m/z 251.

-

Loss of Ethoxy Group: Loss of an ethoxy radical from the ester or phosphonate group would lead to a fragment at m/z 235.

-

Cleavage of the C-P Bond: A significant fragmentation pathway is often the cleavage of the carbon-phosphorus bond, leading to a fragment at m/z 143 corresponding to the ethyl hexanoate portion with a positive charge.

-

Phosphonate Fragments: The diethyl phosphonate moiety itself can be observed as a fragment at m/z 138. Further fragmentation of this ion through rearrangement and loss of ethylene can produce ions at m/z 110 and 81.[6][7]

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for polar molecules like Ethyl 6-(diethylphosphono)hexanoate, often resulting in a prominent protonated molecular ion.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Ethyl 6-(diethylphosphono)hexanoate (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For positive ion mode, protonated molecules [M+H]⁺ (m/z 281) are expected.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Self-Validating System: The detection of the protonated molecular ion at the expected m/z of 281.15 (calculated for [C₁₂H₂₆O₅P]⁺) provides strong evidence for the presence of the target compound. High-resolution mass spectrometry can further validate the elemental composition of the molecular ion.

Visualization of Key Processes

The following diagrams illustrate the key aspects of the analytical workflow and the predicted fragmentation.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the IR and mass spectrometric data for Ethyl 6-(diethylphosphono)hexanoate. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this compound, ensuring the integrity of their synthetic work. The provided experimental protocols offer a starting point for robust and reliable data acquisition.

References

-

NIST. NIST Chemistry WebBook. [Link]

-

Ali, T. E., & Abdel-Kariem, S. M. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Arylamino)(6-Methyl-4-Oxo-4H-Chromen-3-yl)Methyl]Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1942–1947. [Link]

-

NIST. Diethyl cyanomethylphosphonate. In NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

NIST. Ethyl hexanoate. In NIST Chemistry WebBook. [Link]

-

ResearchGate. Study on vibrational spectra of ethyl hexanoate molecule. [Link]

Sources

- 1. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. エチル 6-(ジエチルホスホノ)ヘキサノアート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to the Physical Properties of Ethyl 6-(diethylphosphono)hexanoate

This guide provides an in-depth analysis of the critical physical properties of Ethyl 6-(diethylphosphono)hexanoate, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the underlying scientific principles and methodologies for their accurate determination.

Introduction: The Significance of Ethyl 6-(diethylphosphono)hexanoate

Ethyl 6-(diethylphosphono)hexanoate is an organophosphorus compound featuring a phosphonate ester functional group. Such compounds are of significant interest in medicinal chemistry and drug development. Phosphonates are recognized as stable bioisosteres of phosphates, playing a crucial role in the design of enzyme inhibitors and prodrugs.[1][2] Their structural similarity to natural phosphates allows them to interact with biological targets, while the carbon-phosphorus bond offers greater resistance to hydrolysis compared to the phosphate ester bond.[2]

This particular molecule, with its ester and phosphonate moieties, serves as a versatile building block in organic synthesis. It is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes, which are common structural motifs in natural products and pharmaceuticals.[3][4][5][6][7] A precise understanding of its physical properties, such as boiling point and density, is paramount for its purification, handling, and application in complex synthetic pathways, ensuring reproducibility and scalability in research and manufacturing.

Core Physical Properties

The accurate determination and application of the physical properties of Ethyl 6-(diethylphosphono)hexanoate are fundamental to its effective use in a laboratory or industrial setting. These constants are critical for purification processes, reaction setup, and quality control.

| Property | Value | Conditions | Source |

| Boiling Point | 114-118 °C | at 0.3 mmHg | Sigma-Aldrich |

| Density | 1.040 g/mL | at 25 °C | Sigma-Aldrich |

Experimental Determination of Physical Properties

The following sections detail the authoritative methodologies for determining the boiling point and density of liquid compounds like Ethyl 6-(diethylphosphono)hexanoate. The causality behind the experimental choices is emphasized to ensure a self-validating system of protocols.

Determination of Boiling Point under Reduced Pressure

Given that many organic molecules, especially those with higher molecular weights, decompose at their atmospheric boiling points, vacuum distillation is the method of choice for their purification and boiling point determination.[8] By reducing the pressure above the liquid, the temperature required to reach the boiling point is significantly lowered, mitigating the risk of thermal degradation.[8][9] The relationship between boiling point and pressure is described by the Clausius-Clapeyron equation, which illustrates that the boiling point of a substance decreases as the ambient pressure decreases.[10][11]

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and stars to withstand the vacuum.

-

Sample Preparation: Place a small volume of Ethyl 6-(diethylphosphono)hexanoate into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Sealing: Lightly grease all ground-glass joints to ensure a good seal. Connect the apparatus to a vacuum pump via a vacuum trap.

-

Pressure Reduction: Gradually apply the vacuum to the system, monitoring the pressure with a manometer.

-

Heating: Once the desired pressure (e.g., 0.3 mmHg) is stable, begin to heat the distillation flask gently using a heating mantle.

-

Observation and Recording: Record the temperature at which the liquid boils and condenses on the thermometer bulb and drips into the receiving flask. This temperature range is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is a fundamental physical property that relates its mass to its volume.[12] It is a crucial parameter for converting between mass and volume, which is essential for accurate reagent measurement in chemical synthesis. Several methods are available for the precise determination of liquid density, with the use of a digital density meter being a modern and highly accurate technique.[13][14]

The ASTM D4052 standard test method covers the determination of density in petroleum products, but its principles are broadly applicable to other liquids.[15][16][17][18][19] This method utilizes an oscillating U-tube, where the change in oscillation frequency of the tube when filled with the sample is used to determine the density.[16]

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

-

Temperature Equilibration: Set the instrument to the desired temperature (e.g., 25 °C) and allow it to stabilize.

-

Sample Injection: Introduce a small, bubble-free aliquot of Ethyl 6-(diethylphosphono)hexanoate into the measurement cell using a syringe.[16]

-

Measurement: The instrument will measure the oscillation period of the U-tube containing the sample and calculate the density.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents and dry it before the next measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the physical properties of a liquid compound.

Caption: Workflow for Determining Physical Properties.

References

-

Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]

-

ASTM International. (2022, May 18). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

EAG Laboratories. Density Determination of Solids and Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 30). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

-

Reagecon Knowledge. Density Measurement and Density Standards. Retrieved from [Link]

-

Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Design and synthesis of novel active phosphonate esters and their application in preparation of ceftriaxone. Retrieved from [Link]

-

ASTM International. (2022, September 1). Boiling Point of Engine Coolants. Retrieved from [Link]

-

Powerplants 8 - Exhibit No. 8H. ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter." Retrieved from [Link]

-

YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. Retrieved from [Link]

-

ASTM International. ASTM D1120-08 - Standard Test Method for Boiling Point of Engine Coolants. Retrieved from [Link]

-

National Center for Biotechnology Information. Phosphonate prodrugs: an overview and recent advances. Retrieved from [Link]

-

NPL - National Physical Laboratory. Measuring density. Retrieved from [Link]

-

D4052 – 11 - Standard Test Method for - Density, Relative Density, and API Gravity of Liquids by Digital Density Meter1. Retrieved from [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Scribd. Astm D1120 22 | PDF | Thermometer | Temperature. Retrieved from [Link]

-

SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals. Retrieved from [Link]

-

KAYCAN INSTRUMENT (Dalian) Co.,Ltd. ASTM D1120 Boiling Point Of Engine Coolants. Retrieved from [Link]

-

Frontiers. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ANSI Blog. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. Retrieved from [Link]

-

Wikipedia. Phosphonate. Retrieved from [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

-

Torontech. Boiling Point of Engine Coolants Apparatus. Retrieved from [Link]

Sources

- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. Measuring density - NPL [npl.co.uk]

- 15. store.astm.org [store.astm.org]

- 16. data.ntsb.gov [data.ntsb.gov]

- 17. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. psgraw.com [psgraw.com]

- 19. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

Solubility of Ethyl 6-(diethylphosphono)hexanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 6-(diethylphosphono)hexanoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-(diethylphosphono)hexanoate is a key intermediate in organic synthesis, most notably as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of E-alkenes.[1][2][3] Its efficacy and the subsequent purification of products are profoundly influenced by its solubility characteristics in various organic solvents. This guide provides a comprehensive examination of the theoretical and practical aspects of the solubility of Ethyl 6-(diethylphosphono)hexanoate. We will explore the molecular factors governing its solubility, present a robust experimental protocol for its quantitative determination, and discuss the implications of this data for researchers in chemical synthesis and drug development.

Compound Profile: Ethyl 6-(diethylphosphono)hexanoate

Ethyl 6-(diethylphosphono)hexanoate is an organophosphorus compound featuring a bifunctional structure: a polar diethylphosphonate group and a relatively nonpolar ethyl hexanoate chain.[4][5] This amphiphilic nature is central to its solubility behavior.

Chemical Structure:

-

IUPAC Name: Ethyl 6-(diethylphosphono)hexanoate

-

Synonyms: 6-(Diethylphosphono)-hexanoic acid ethyl ester[4][6][7]

-

Molecular Formula: C₁₂H₂₅O₅P[4]

-

Molecular Weight: 280.30 g/mol [4]

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Form | Liquid | [4] |

| Density | ~1.040 g/mL at 25 °C | [4] |

| Boiling Point | 114-118 °C at 0.3 mmHg | [4] |

| Refractive Index | n20/D 1.441 | [4] |

| Flash Point | > 110 °C (closed cup) |[4] |

The presence of both a phosphonate group (a polar, hydrogen bond acceptor) and a six-carbon aliphatic chain terminating in an ethyl ester dictates its interactions with solvents of varying polarities.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix).[8] A negative ΔG_mix indicates a spontaneous dissolution process. The primary guiding principle for predicting solubility is "like dissolves like," which relates to the polarity of the solute and solvent molecules.[9][10]

-

Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents will primarily interact with the polar diethylphosphonate and ethyl ester moieties of the molecule through dipole-dipole interactions. The phosphonate oxygen atoms are particularly strong hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the C6 alkyl chain via London dispersion forces.

-

Intermediate Polarity Solvents (e.g., Tetrahydrofuran, Ethyl Acetate): These solvents offer a balance of polar and nonpolar characteristics, often providing the highest solubility for amphiphilic molecules like Ethyl 6-(diethylphosphono)hexanoate.

The interplay between the energetic cost of breaking solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions determines the enthalpy of solution (ΔH_soln). For most solids and liquids, this process is endothermic, meaning solubility increases with temperature, in accordance with Le Châtelier's principle.[11][12][13]

Experimental Determination of Solubility

To provide actionable data for laboratory applications, a standardized, reproducible method for solubility determination is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[14] The subsequent concentration analysis can be performed using various techniques, with High-Performance Liquid Chromatography (HPLC) offering high sensitivity and the ability to distinguish the analyte from potential impurities or degradation products.[15][16]

Experimental Workflow Diagram

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. 6-(二乙基膦酰基)己酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. 6-(Diethylphosphono)-hexanoic acid ethyl ester | 54965-29-6 [chemicalbook.com]

- 7. Ethyl 6-(diethylphosphono)hexanoate - Amerigo Scientific [amerigoscientific.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. youtube.com [youtube.com]

- 10. chem.ws [chem.ws]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solubility [chem.fsu.edu]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Ethyl 6-(diethylphosphono)hexanoate: A Strategic Tool for the Stereoselective Synthesis of Functionalized Alkenes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds.[1][2] This guide delves into the specific applications and strategic advantages of a uniquely functionalized HWE reagent, Ethyl 6-(diethylphosphono)hexanoate. This bifunctional molecule incorporates a stabilized phosphonate for (E)-selective olefination and a terminal ester group that serves as a versatile handle for subsequent chemical elaboration. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illuminate its role in the synthesis of complex molecular architectures, particularly those relevant to natural product and pharmaceutical development.

Foundational Principles: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the classic Wittig reaction, employing phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding alkenes.[1][3] Its widespread adoption in synthesis is attributable to several key advantages over the traditional phosphonium ylides used in the Wittig reaction.

Core Advantages of the HWE Reaction:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones.[1][4]

-

Simplified Workup: The primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup.[2][4] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide from Wittig reactions.

-

Stereochemical Control: The HWE reaction with stabilized phosphonates, such as those bearing an adjacent ester group, overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[2][4][5] This high degree of stereoselectivity is a critical feature for the synthesis of complex target molecules where precise geometric control is paramount.

Table 1: Comparison of Olefination Methodologies

| Feature | Wittig Reaction (Unstabilized Ylide) | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Typical Stereoselectivity | (Z)-Alkene | (E)-Alkene |

| Byproduct | Triphenylphosphine Oxide | Dialkyl Phosphate Salt |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

| Carbanion Reactivity | Highly reactive, strongly basic | Highly nucleophilic, less basic |

Ethyl 6-(diethylphosphono)hexanoate: A Bifunctional Building Block

Ethyl 6-(diethylphosphono)hexanoate is a specialized HWE reagent that contains a six-carbon chain functionalized with a phosphonate at one end and an ethyl ester at the other. This unique structure makes it an invaluable tool for introducing a functionalized six-carbon fragment into a molecule via olefination.

Structure and Properties:

Table 2: Physicochemical Properties of Ethyl 6-(diethylphosphono)hexanoate

| Property | Value |

| CAS Number | 54965-29-6[6] |

| Molecular Formula | C₁₂H₂₅O₅P[6] |

| Molecular Weight | 280.30 g/mol [6] |

| Boiling Point | 114-118 °C at 0.3 mmHg |

| Density | 1.040 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

The synthesis of this reagent is typically achieved via the Michaelis-Arbuzov reaction, where an ethyl 6-halohexanoate is reacted with triethyl phosphite.[4][7]

Mechanism and Stereoselectivity: The Basis for (E)-Alkene Formation

The high (E)-selectivity of the HWE reaction is a direct consequence of its reaction mechanism. Understanding this pathway is crucial for predicting and controlling reaction outcomes.

-

Deprotonation: The reaction is initiated by the deprotonation of the carbon alpha to the phosphonate group by a suitable base (e.g., NaH, K₂CO₃), forming a resonance-stabilized phosphonate carbanion.[1][5]

-

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric betaine-like intermediates.[1]

-

Oxaphosphetane Formation: These intermediates undergo reversible cyclization to form four-membered oxaphosphetane rings. The transition state leading to the (E)-alkene allows the bulky substituents to orient themselves in a pseudo-equatorial position, minimizing steric hindrance, making it lower in energy.

-

Elimination: The oxaphosphetane collapses, eliminating the dialkyl phosphate and forming the C=C double bond. Due to the thermodynamic preference for the less sterically hindered intermediate, the (E)-alkene is the major product.[1][2][5]

Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Key Applications in Complex Synthesis

The true power of Ethyl 6-(diethylphosphono)hexanoate lies in its ability to act as a linchpin, connecting two parts of a molecule with a stereodefined alkene while simultaneously introducing a latent functional group for further manipulation. This strategy is particularly valuable in the synthesis of lipids, signaling molecules, and other long-chain natural products.

A prime example of its utility is in the synthesis of prostaglandins and leukotrienes, which are lipid-based inflammatory mediators.[8][9] These molecules are characterized by long, functionalized carbon chains containing specific alkene geometries.

Synthetic Strategy: Building Biologically Active Molecules

The general workflow involves using Ethyl 6-(diethylphosphono)hexanoate to install the "lower" side chain onto a core aldehyde fragment of a prostaglandin or leukotriene precursor.

-

HWE Olefination: The phosphonate is deprotonated and reacted with a complex aldehyde to form a long-chain α,β-unsaturated ester with high (E)-selectivity.

-

Ester Manipulation: The terminal ethyl ester of the newly formed product is then chemically modified. Common transformations include:

-

Hydrolysis to the corresponding carboxylic acid, a key functional group in many prostaglandins.

-

Reduction to a primary alcohol for further functionalization.

-

Amidation to form bioactive amides.

-

This approach allows for the convergent and stereocontrolled assembly of complex molecular targets.

Diagram 2: Synthetic Workflow Using Ethyl 6-(diethylphosphono)hexanoate

Caption: Convergent synthesis strategy using the bifunctional HWE reagent.

Experimental Protocols

The following protocols provide a framework for the synthesis and application of phosphonates like Ethyl 6-(diethylphosphono)hexanoate.

Protocol 1: General Synthesis via Michaelis-Arbuzov Reaction

This protocol describes the preparation of a phosphonate ester from an alkyl halide.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.2 equivalents).

-

Addition: Slowly add ethyl 6-bromohexanoate (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.

-

Purification: After cooling to room temperature, purify the crude product by vacuum distillation to yield the pure Ethyl 6-(diethylphosphono)hexanoate.

Protocol 2: General Horner-Wadsworth-Emmons Olefination

This protocol details a typical HWE reaction with an aldehyde.

-

Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane (3x) to remove the oil.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Carbanion Formation: Slowly add a solution of Ethyl 6-(diethylphosphono)hexanoate (1.05 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting clear or slightly hazy solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired (E)-alkene.[5]

Conclusion

Ethyl 6-(diethylphosphono)hexanoate is more than a mere reagent; it is a strategic building block that enables a powerful and convergent approach to the synthesis of complex molecules. Its ability to reliably install a C=C bond with high (E)-stereoselectivity, coupled with the versatility of its terminal ester functionality, provides chemists with a robust method for chain elongation and functionalization. For researchers in drug discovery and natural product synthesis, mastering the application of this reagent opens a direct and efficient path to valuable molecular targets, streamlining synthetic routes and facilitating the exploration of chemical space.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-